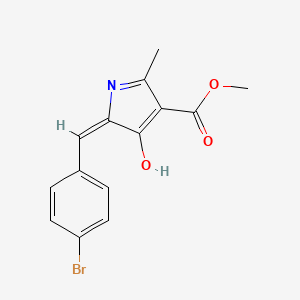![molecular formula C17H17NO6S B5978234 4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5978234.png)
4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate, also known as MSAP, is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative and belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). MSAP is a white crystalline powder that is soluble in organic solvents and slightly soluble in water.
Mécanisme D'action
4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate inhibits the activity of COX-2 by binding to its active site and blocking the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the production of inflammatory mediators and a reduction in pain and inflammation. 4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate has been shown to have anti-inflammatory, analgesic, and antitumor effects in animal models. It has been reported to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the serum and tissues of animals with induced inflammation. 4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate has also been shown to reduce the levels of prostaglandins and leukotrienes, which are mediators of inflammation and pain. In addition, 4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify, and it has been shown to have potent anti-inflammatory, analgesic, and antitumor effects in animal models. However, 4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain assays. In addition, the mechanism of action of 4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate. One direction is to investigate the mechanism of action of 4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate in more detail, in order to better understand its anti-inflammatory, analgesic, and antitumor effects. Another direction is to explore the potential applications of 4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, further research is needed to optimize the synthesis and purification of 4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate, in order to make it more suitable for use in lab experiments.
Méthodes De Synthèse
4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate can be synthesized by reacting 4-aminophenyl acetate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate has been used in scientific research as a potential anti-inflammatory and analgesic agent. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. 4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate has also been reported to have antitumor activity and to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
[4-[acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c1-12(19)18(14-4-6-16(7-5-14)24-13(2)20)25(21,22)17-10-8-15(23-3)9-11-17/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAOANMMGBMUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC(=O)C)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[Acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-[2-(2-methoxyphenoxy)ethyl]-2,3-piperazinedione](/img/structure/B5978161.png)
![N'-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5978163.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B5978180.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethylphenyl)-2-furamide](/img/structure/B5978185.png)
![3-(diphenylmethyl)-5-(1H-pyrazol-4-ylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5978191.png)
![2-[(3-fluorophenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5978197.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5978199.png)
![2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5978210.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5978218.png)
![3-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyridazine](/img/structure/B5978226.png)
![3-(methylthio)-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]propanamide](/img/structure/B5978240.png)
![N-[2-(3-methylphenoxy)ethyl]-N'-phenylurea](/img/structure/B5978251.png)

![2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5978259.png)